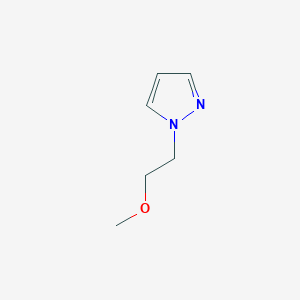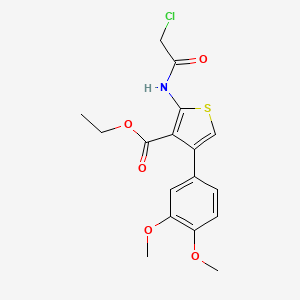![molecular formula C10H13NO2 B3051078 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone CAS No. 30858-79-8](/img/structure/B3051078.png)
1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone
Overview
Description
Chemical Reactions Analysis
The compound has been found to suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . This suggests that it may interact with the quorum sensing system of the bacteria.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 331.7±22.0 °C at 760 mmHg, and a flash point of 154.4±22.3 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound “1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone” could potentially be used to synthesize indole derivatives, which could then be used in these applications.
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . The compound “1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone” could potentially be used to synthesize these derivatives.
Anti-HIV Activity
Indole derivatives have also shown anti-HIV activity. For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity . The compound “1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone” could potentially be used to synthesize these derivatives.
Biological Activities of Thiazoles
Thiazoles have shown diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound “1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone” could potentially be used to synthesize thiazole derivatives, which could then be used in these applications.
Antifungal and Antibacterial Activities
Thiazole derivatives have shown significant antifungal and antibacterial activities . The compound “1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone” could potentially be used to synthesize these derivatives.
Spectroscopic Investigations
The compound “1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone” could potentially be used in spectroscopic investigations. For example, a new (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone (DHBE) compound was synthesized, and its spectroscopic properties were studied .
Mechanism of Action
Target of Action
The primary target of 1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone, also known as AHE, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . The QS system is a mechanism that bacteria use to coordinate behavior based on their population density. In P. aeruginosa, this system controls the production of virulence factors and the formation of biofilms .
Mode of Action
AHE interacts with its target by suppressing the secretion of acyl-homoserine lactones , which are signaling molecules in the QS system . This interaction inhibits the expression of QS-related genes, thereby disturbing the QS system .
Biochemical Pathways
The disturbance in the QS system caused by AHE leads to an inhibition of the activity of antioxidant enzymes, which results in enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa, which could be a reason for the attenuated virulence of the bacterium .
Pharmacokinetics
Its molecular weight of 16420100 and boiling point of 142-144 °C suggest that it may have good bioavailability .
Result of Action
The result of AHE’s action is a notable suppression of the secretion of virulence factors in P. aeruginosa . This suppression, along with the disturbance in the bacterium’s metabolism caused by enhanced oxidative stress, leads to a reduction in the virulence of P. aeruginosa .
Action Environment
The action of AHE can be influenced by various environmental factors. For instance, the concentration of AHE can affect its efficacy, with sub-MIC (minimum inhibitory concentration) levels being sufficient to suppress the secretion of acyl-homoserine lactones
Safety and Hazards
properties
IUPAC Name |
1-[4-(2-hydroxyethylamino)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)9-2-4-10(5-3-9)11-6-7-12/h2-5,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFWDAGLPYYPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289764 | |
| Record name | 1-{4-[(2-hydroxyethyl)amino]phenyl}ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone | |
CAS RN |
30858-79-8 | |
| Record name | NSC63637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-{4-[(2-hydroxyethyl)amino]phenyl}ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)
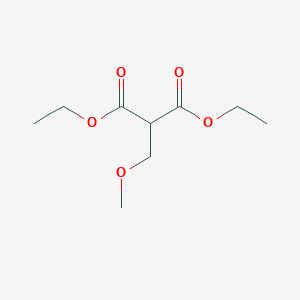
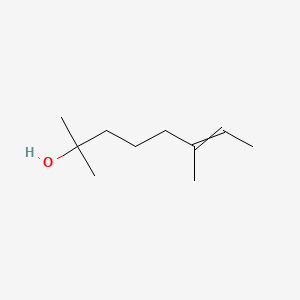
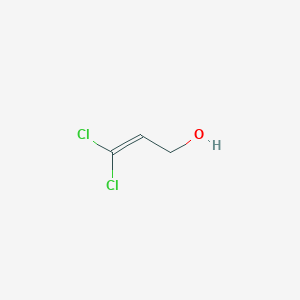
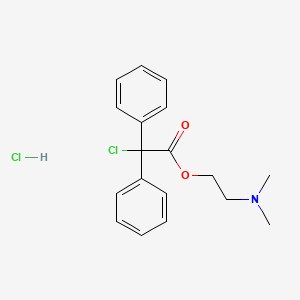

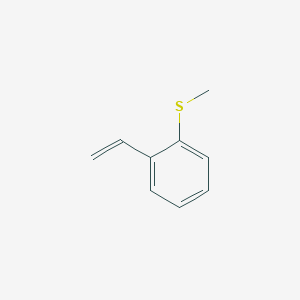
![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)

